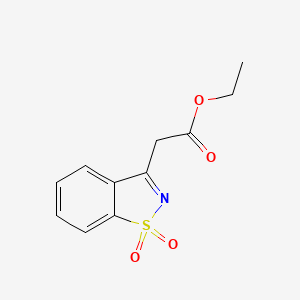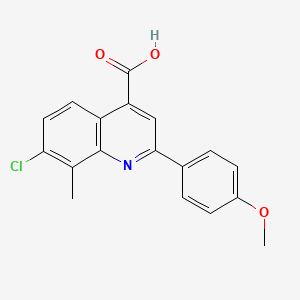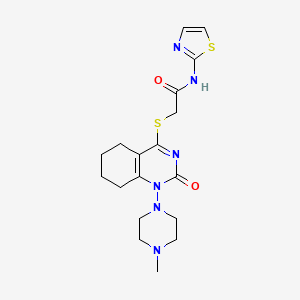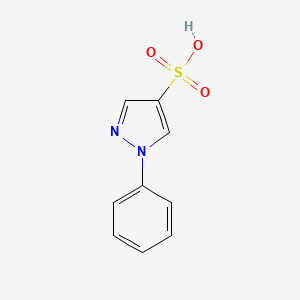![molecular formula C14H13N5O2 B2465306 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile CAS No. 339102-63-5](/img/structure/B2465306.png)
2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile” has a CAS number of 339102-63-5 . It is also known by other synonyms such as “2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile” and "Propanedinitrile, 2-[1-(dimethylamino)-3-[(3-nitrophenyl)amino]-2-propen-1-ylidene]-" . The molecular formula of the compound is C14H13N5O2 and it has a formula weight of 283.29 .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 563.6±50.0 °C and a predicted density of 1.304±0.06 g/cm3 . Its pKa value is predicted to be 0.41±0.70 .Aplicaciones Científicas De Investigación
Alzheimer Disease Diagnosis
One of the notable applications of a derivative of 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile is in the diagnosis of Alzheimer's disease. Researchers used a hydrophobic radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).
Optical and Fluorescence Properties
Malononitrile derivatives, including 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile and 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile, have been studied for their photophysical characteristics. These compounds exhibit strong intramolecular charge transfer absorption bands and fluorescence emission, indicating their potential in optical applications (Zhao et al., 2007).
Nonlinear Optical Materials
The synthesis and crystal structure studies of certain malononitrile derivatives revealed their potential use as nonlinear materials due to their donor-acceptor structures. However, their crystallization in centrosymmetric space groups limits their application in the crystalline state (Bogdanov et al., 2019).
Corrosion Inhibition
Derivatives of 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile have been tested for their ability to inhibit the corrosion of mild steel in acidic environments. These compounds demonstrated significant efficiency in corrosion inhibition, which is crucial for industrial applications (Tiwari et al., 2018).
Heterocyclic Syntheses
Malononitrile and its derivatives are key components in the synthesis of various heterocyclic compounds. The interaction with other chemicals can lead to the formation of diverse structures with potential applications in pharmaceuticals and materials science (Alnajjar et al., 2008).
Propiedades
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)6-7-17-12-4-3-5-13(8-12)19(20)21/h3-8,17H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVFPPSPLXBYJB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)
![2-({[6-(ethoxycarbonyl)-4H-1,3-benzodioxin-8-yl]methyl}thio)pyridinium-1-olate](/img/structure/B2465229.png)
![4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2465231.png)
![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)

![N1-(2,4-difluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465235.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)


![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)
